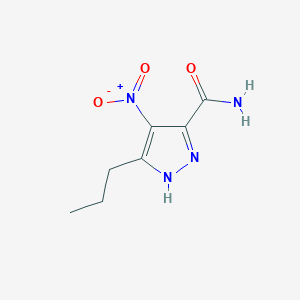
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide, also known as AFMPA, is a fluorinated amine that is used in various scientific research applications. It is a stable compound that is soluble in organic solvents and is used in organic synthesis. AFMPA is a versatile tool in the laboratory and can be used to create a variety of compounds.
Applications De Recherche Scientifique
Radioligand Development
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide has been used in the development of radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, demonstrate potential in identifying PBR density regions in the brain, particularly the olfactory bulb, using ex vivo autoradiograms in rat brains (Zhang et al., 2003).
Antimalarial Drug Synthesis
The compound is involved in the synthesis of intermediates for antimalarial drugs. Research has shown its utility in the chemoselective monoacetylation of the amino group of 2-aminophenol, leading to derivatives like N-(2-hydroxyphenyl)acetamide, a significant component in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Photoluminescence in Nanomaterials
This compound has applications in photoluminescence, particularly when combined with europium complexes and carbon nanotubes. Such combinations have been shown to produce extended fluorescence lifetimes, indicating potential applications in advanced materials research (Li et al., 2011).
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of the compound, is used as an intermediate in the production of azo disperse dyes. Its synthesis via catalytic hydrogenation represents a green approach in fine chemical intermediates production (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-12-8-10(17)6-7-11(12)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBYPXHQACXHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)
